molecular formula C21H21NO2 B11370230 3-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one

3-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11370230
M. Wt: 319.4 g/mol
InChI Key: YJOMRLIKFZKCLE-UHFFFAOYSA-N
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Description

3-[(3,5-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a benzofuran ring fused with an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds . The indole moiety can be introduced via palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been employed to enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

3-[(3,5-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its fused benzofuran-indole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C21H21NO2/c1-4-22-18-8-6-5-7-15(18)17(21(22)23)12-20-14(3)16-11-13(2)9-10-19(16)24-20/h5-11,17H,4,12H2,1-3H3

InChI Key

YJOMRLIKFZKCLE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=C(C4=C(O3)C=CC(=C4)C)C

Origin of Product

United States

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